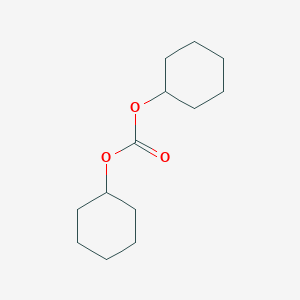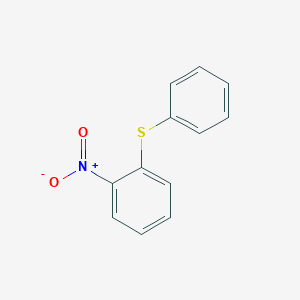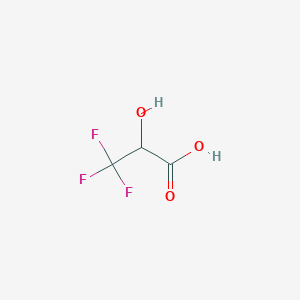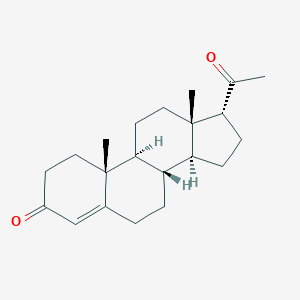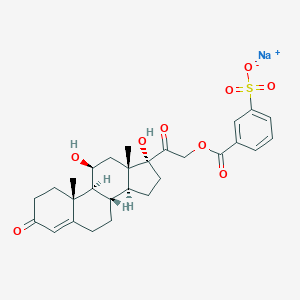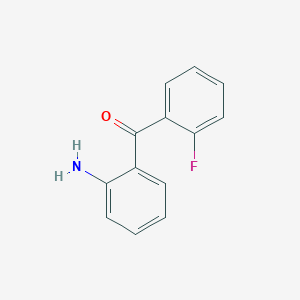![molecular formula C14H13ClI3NO2 B057246 4-[4-(2-氨基乙基)-2,6-二碘苯氧基]-2-碘苯酚;盐酸盐 CAS No. 788824-70-4](/img/structure/B57246.png)
4-[4-(2-氨基乙基)-2,6-二碘苯氧基]-2-碘苯酚;盐酸盐
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Molecular Structure Analysis
The molecular formula of this compound is C14H12I3NO2 . It has a molecular weight of 606.96400 . The exact mass is 606.80000 . The compound has a density of 2.324g/cm3 .
Physical And Chemical Properties Analysis
The compound has a boiling point of 489.9ºC at 760mmHg . The flash point is 250.1ºC . The compound is likely to be mobile in the environment due to its water solubility .
科学研究应用
Cell Culture Media Supplement
3,3’,5-TriiodothyronamineHydrochloride: has been utilized as a supplement in cell culture media. It aids in the generation of oligodendrocyte lineage cells from human pluripotent stem cells . This application is crucial for research into neurological diseases and the development of potential treatments.
Thyroid Hormone Activity Study
As an active thyroid hormone at the cellular level, this compound’s interaction with nonhistone proteins in the chromatin initiates thyroid hormone activity . Studying this interaction helps understand the differentiation and development of tissue and the metabolic processes affected by thyroid hormones.
Endocrine Research
The compound is an endocrine hormone produced by the thyroid gland. Research involving 3,3’,5-TriiodothyronamineHydrochloride can provide insights into conditions like hypothyroidism, where the level of circulating T3 hormone is reduced .
Insulin Resistance Indicator
The ratio of triiodothyronine (T3) to reverse T3 (rT3) has been investigated as an indicator of insulin resistance . This application is significant for diabetes research and understanding metabolic syndromes.
Mitochondrial Respiratory Activity
3,3’,5-TriiodothyronamineHydrochloride: is shown to stimulate respiratory activity at the mitochondrial level . This application is vital for studies on energy metabolism and mitochondrial diseases.
Cholesterol Breakdown and Embryonic Development
This thyroid hormone increases rates of protein synthesis, stimulates the breakdown of cholesterol, and affects embryonic development . It’s instrumental in research on developmental biology and metabolic disorders.
Cell Differentiation and Protein Expression
In cell culture, 3,3’,5-TriiodothyronamineHydrochloride regulates cell differentiation and protein expression . This is particularly relevant for cancer research and tissue engineering.
Binding Studies and Signal Transduction
A fluorescent derivative of the thyroid hormone binds to cultured mouse fibroblasts, which is saturable . This compound’s up-regulation of Na,K-ATPase activity and cell surface expression in alveolar epithelial cells is Src kinase- and phosphoinositide 3-kinase-dependent . These studies are essential for understanding cellular signaling pathways.
作用机制
Target of Action
3,3’,5-Triiodothyronamine Hydrochloride, also known as Phenol, 4-[4-(2-aminoethyl)-2,6-diiodophenoxy]-2-iodo-, hydrochloride, is a type of thyroid hormone . Its primary targets are the thyroid hormone receptors TRα and TRβ . These receptors play a crucial role in the regulation of metabolism, growth, and development in the body .
Mode of Action
The compound binds to thyroid hormone receptors TRα and TRβ with Ki values of 2.33 and 2.29 nM for hTRα and hTRβ, respectively . This binding stimulates the receptors, leading to a series of physiological changes. It can also bind to PVR and block the interaction of TIGIT/PVR .
Biochemical Pathways
The activation of thyroid hormone receptors by 3,3’,5-Triiodothyronine Hydrochloride affects various biochemical pathways. It influences almost every physiological process in the body, including growth and development, metabolism, body temperature, and heart rate . The exact biochemical pathways affected by this compound are complex and involve a wide range of cellular and molecular interactions.
Pharmacokinetics
For obtaining a higher solubility, the compound can be warmed at 37°c and shaken in the ultrasonic bath for a while . The stock solution can be stored below -20°C for several months .
Result of Action
The activation of thyroid hormone receptors by 3,3’,5-Triiodothyronine Hydrochloride leads to a variety of physiological effects. For example, it stimulates the proliferation of hepatocellular carcinoma cells overexpressing TRβ1 . It also affects the body’s metabolism, growth, and development .
Action Environment
The action, efficacy, and stability of 3,3’,5-Triiodothyronamine Hydrochloride can be influenced by various environmental factors. For instance, temperature can affect the solubility of the compound
属性
IUPAC Name |
4-[4-(2-aminoethyl)-2,6-diiodophenoxy]-2-iodophenol;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12I3NO2.ClH/c15-10-7-9(1-2-13(10)19)20-14-11(16)5-8(3-4-18)6-12(14)17;/h1-2,5-7,19H,3-4,18H2;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPJJJRQBESKCMT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1OC2=C(C=C(C=C2I)CCN)I)I)O.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClI3NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
643.42 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[4-(2-Aminoethyl)-2,6-diiodophenoxy]-2-iodophenol;hydrochloride | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

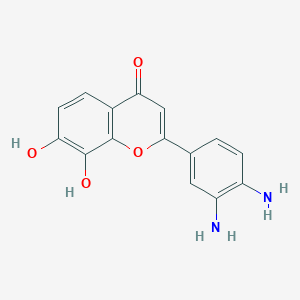
![Spiro[2.4]hepta-4,6-diene](/img/structure/B57166.png)

